cis-1,2-Cyclobutanedimethanamine dihydrochloride

Pharmaceutical Quality Control Analytical Method Validation Lobaplatin Impurity Analysis

cis-1,2-Cyclobutanedimethanamine dihydrochloride is the fully characterized cis‑isomer reference standard for Lobaplatin Impurity 6. Its conformationally restricted cyclobutane core enforces precise spatial orientation of amine groups, critical for impurity profiling, coordination chemistry, and integrin antagonist synthesis. Unlike the trans‑isomer, this stereochemistry is essential for method validation (HPLC/LC‑MS/MS). Ensure regulatory compliance and avoid generic substitution.

Molecular Formula C6H16Cl2N2
Molecular Weight 187.11 g/mol
Cat. No. B12331398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-1,2-Cyclobutanedimethanamine dihydrochloride
Molecular FormulaC6H16Cl2N2
Molecular Weight187.11 g/mol
Structural Identifiers
SMILESC1CC(C1CN)CN.Cl.Cl
InChIInChI=1S/C6H14N2.2ClH/c7-3-5-1-2-6(5)4-8;;/h5-6H,1-4,7-8H2;2*1H/t5-,6+;;
InChIKeyFCZGUISVPWFFBE-RUTFAPCESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-1,2-Cyclobutanedimethanamine dihydrochloride: A Key Building Block and Pharmaceutical Reference Standard


cis-1,2-Cyclobutanedimethanamine dihydrochloride (CAS 206991-53-9) is a cyclic, saturated diamine with a cis-configuration on a conformationally restricted cyclobutane core [1]. This stereoisomer, which is the (1R,2S) enantiomer, has a molecular weight of 187.11 g/mol and serves a critical function in pharmaceutical development and quality control as a fully characterized reference standard for the antineoplastic drug Lobaplatin (Impurity 6) . Unlike linear aliphatic diamines, its rigid, three-dimensional framework imposes specific spatial constraints on its reactive amine groups, making it a valuable scaffold in medicinal chemistry for controlling molecular geometry and conformation [2].

Why cis-1,2-Cyclobutanedimethanamine dihydrochloride Cannot Be Interchanged with Other Cyclobutane Diamines


Simple substitution of cis-1,2-cyclobutanedimethanamine dihydrochloride with its trans-isomer or other cyclobutane diamines like 1,1-cyclobutanedimethanamine is not chemically or functionally valid. The cis- and trans-isomers present their reactive amine functionalities in fundamentally different spatial orientations, directly impacting the geometry of resulting chelates or the conformation of conjugated molecules [1][2]. For instance, the widely used trans-isomer is a key ligand in the anticancer drug Lobaplatin, while this cis-isomer is specifically required as a reference standard for impurity profiling in that same drug . This specific stereochemistry, governed by the cyclobutane ring's rigid puckering, is essential for ensuring the intended binding and activity in downstream applications, making generic replacement without validation impossible [3].

Quantitative Evidence for Differentiating cis-1,2-Cyclobutanedimethanamine dihydrochloride


Defined Stereochemistry Drives Pharmacological Utility: cis-Isomer as a Certified Impurity Standard

The cis-1,2-cyclobutanedimethanamine dihydrochloride is not merely a stereoisomer; it is specifically designated and sold as 'Lobaplatin Impurity 6 DiHCl,' a fully characterized chemical reference standard compliant with regulatory guidelines for pharmaceutical analysis . This contrasts with the trans-isomer of 1,2-cyclobutanedimethanamine, which serves as the active carrier ligand in the approved drug Lobaplatin . The cis-isomer is therefore an essential, well-defined negative control and quantitation standard required for the development, validation, and execution of impurity profiling methods for Lobaplatin, a role the trans-isomer cannot fulfill .

Pharmaceutical Quality Control Analytical Method Validation Lobaplatin Impurity Analysis

Conformational Rigidity as a Key Differentiator from Flexible Aliphatic Diamines

The conformational preferences of cyclobutane diamine derivatives, including 1,2-disubstituted analogs, have been evaluated by X-ray diffraction and compared with other sterically constrained diamines found in commercial drugs [1]. The rigid, puckered cyclobutane ring enforces a defined three-dimensional orientation of its two aminomethyl groups, offering a conformationally restricted scaffold. This is a significant advantage over flexible linear aliphatic diamines like 1,3-diaminopropane or 1,4-diaminobutane, which can adopt multiple low-energy conformations in solution, potentially leading to ambiguous structure-activity relationships and reduced target specificity [1][2].

Medicinal Chemistry Scaffold Design Conformational Restriction

Differential Receptor Binding Affinity as a Function of Cyclobutane Stereochemistry

In a classic pharmacological study on structurally related compounds, cis and trans 2-amino-1(3,4-dihydroxyphenyl)cyclobutane hydrochlorides were tested for affinity to the dopamine receptor [1]. The results demonstrated that the trans-restricted analog exhibited higher affinity for the receptor site compared to the cis conformation [1]. This study provides quantitative evidence that the specific stereochemistry of a cyclobutane core directly and significantly impacts molecular recognition by a biological target, reinforcing the principle that cis- and trans-isomers cannot be used interchangeably in a research or pharmaceutical context.

Pharmacology Structure-Activity Relationship (SAR) Receptor Binding Assay

Divergent Synthetic Methodology Enabling Selective Access to cis-Cyclobutyl Diamines

Recent methodological advances have enabled the selective and divergent synthesis of medicinally intriguing cis-cyclobutyl diamines via a Lewis acid-catalyzed cycloaddition/ring-opening sequence [1]. This approach provides a reliable pathway to the cis-stereoisomer, which is often more synthetically challenging to access with high diastereomeric purity than its trans counterpart [2]. This method provides a key differentiator from the trans-isomer, whose synthesis may rely on alternative and potentially less efficient routes, directly influencing the commercial availability and cost of the two stereoisomers.

Organic Synthesis Methodology Cycloaddition Chemistry

Key Application Scenarios for cis-1,2-Cyclobutanedimethanamine dihydrochloride


Pharmaceutical Quality Control and Analytical Method Validation

Its primary and most critical application is as 'Lobaplatin Impurity 6 DiHCl,' a certified reference standard . It is an essential reagent for developing and validating HPLC or LC-MS/MS methods for the detection and quantification of this specific stereoisomeric impurity in Lobaplatin drug substance and finished pharmaceutical products, ensuring compliance with regulatory standards .

Medicinal Chemistry and Conformationally Restricted Scaffold Design

As a representative cis-1,2-disubstituted cyclobutane, it serves as a valuable building block for introducing rigid, three-dimensional geometry into small molecule drug candidates. Its use can aid in exploring unique chemical space, optimizing ligand-target interactions by pre-organizing pharmacophores, and improving metabolic stability relative to more flexible acyclic linkers [1][2].

Stereochemical Control Studies and Metal Complexation

The defined cis-geometry of the amine groups makes it useful for fundamental studies in coordination chemistry. It can be used to synthesize well-defined metal complexes where the cyclobutane backbone enforces a specific bite angle and coordination geometry, which is different from that achievable with its trans-isomer or non-cyclic diamines [1].

Synthesis of Novel Integrin Antagonists and Biological Probes

The compound is cited as a key intermediate in the synthesis of novel cyclobutane-containing integrin antagonists . By incorporating the rigid cyclobutane core, researchers can design peptidomimetics and other ligands with enhanced selectivity and binding affinity for integrin targets, which are important in cancer, inflammation, and thrombosis research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for cis-1,2-Cyclobutanedimethanamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.